molecular formula C21H24ClN3O2 B2602401 (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797270-52-0

(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Katalognummer B2602401
CAS-Nummer: 1797270-52-0
Molekulargewicht: 385.89
InChI-Schlüssel: SHDSYWSDTPPWOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound, also known as CPP-115, belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which are known for their ability to increase the levels of GABA in the brain.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound and its derivatives have been synthesized through various methods, including condensation reactions and modifications of piperidine and pyrazine components. For example, the synthesis of cyclopentadienyl-derived γ-diketones and arylhydrazines led to the production of benzenesulfonamide derivatives with significant yields, demonstrating the versatility and adaptability of these chemical frameworks in medicinal chemistry research (Blankenbuehler & Parkin, 2002).

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial potential of derivatives closely related to the target compound. A notable study synthesized piperazine derivatives showing significant in vitro anticancer and antituberculosis activities. Compounds demonstrated efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).

Molecular Docking and Biological Evaluation

Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets. For instance, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, were synthesized and subjected to molecular docking studies. These compounds showed promising anticancer activity and potential utility in overcoming microbe resistance to pharmaceutical drugs, indicating the role of molecular design in enhancing biological activity (Katariya, Vennapu, & Shah, 2021).

Crystal Structure Analysis

The crystal structure analysis of related compounds has provided insights into their molecular configurations and interactions. For example, the crystal structure of a derivative revealed inter and intramolecular hydrogen bonds, contributing to the understanding of the compound's stability and reactivity. Such analyses are crucial for designing molecules with desired properties and biological activities (Karthik et al., 2021).

Eigenschaften

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c22-17-7-5-16(6-8-17)21(11-1-2-12-21)20(26)25-14-9-18(10-15-25)27-19-4-3-13-23-24-19/h3-8,13,18H,1-2,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSYWSDTPPWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.